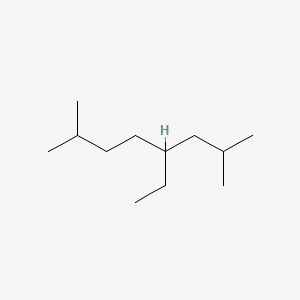

4-Ethyl-2,7-dimethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62183-56-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2,7-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-12(9-11(4)5)8-7-10(2)3/h10-12H,6-9H2,1-5H3 |

InChI Key |

KSVMIUVYLYZDMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(C)C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,7-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of the branched alkane, 4-Ethyl-2,7-dimethyloctane. Due to the limited availability of direct experimental data for this specific isomer, this document combines foundational information from public databases with predicted values derived from computational models and comparative data from related isomers. It is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by offering insights into its physicochemical characteristics, stability, and reactivity, alongside generalized experimental protocols for its synthesis and analysis.

Introduction

This compound is a saturated acyclic hydrocarbon with the molecular formula C12H26. As a member of the dodecane (B42187) isomer family, its branched structure imparts distinct physical and chemical properties compared to its linear counterpart. Understanding these properties is crucial for applications in various fields, including fuel science, materials science, and as a non-polar solvent or standard in analytical chemistry. This guide consolidates the available information on this compound to facilitate further research and application.

Chemical and Physical Properties

Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62183-56-6 | NIST WebBook[2] |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.3348 g/mol | NIST WebBook[2] |

| Canonical SMILES | CC(C)CCC(CC)CC(C)C | PubChem |

| InChIKey | JFNQWUKGWMMAJL-UHFFFAOYSA-N | PubChem |

Physicochemical Data

Direct experimental values for many physicochemical properties of this compound are not widely published. The following table includes known data and computationally predicted values.

| Property | Value | Source/Method |

| Boiling Point | Predicted: ~200-210 °C | Based on isomers |

| Melting Point | Not available | - |

| Density | Predicted: ~0.75-0.77 g/cm³ | Based on isomers |

| Refractive Index | Predicted: ~1.42-1.43 | Based on isomers |

| LogP (Octanol/Water Partition Coefficient) | Predicted: 5.8 - 6.4 | PubChem |

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not publicly available. The following are predicted spectroscopic characteristics based on its structure and data from similar branched alkanes.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent methyl, methylene, and methine groups. Signals would likely appear in the 0.8-1.7 ppm range, characteristic of alkanes. The overlapping signals would necessitate advanced 2D NMR techniques for full assignment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Based on its structure, up to 12 unique signals could be expected, depending on chirality. The chemical shifts would fall in the typical alkane region of approximately 10-60 ppm.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would result in a molecular ion peak (M+) at m/z 170, although it may be of low intensity. The spectrum would be dominated by a series of fragment ions resulting from the cleavage of C-C bonds, with characteristic clusters of ions separated by 14 Da (CH2).

Experimental Protocols

While specific experimental protocols for this compound are not documented in readily accessible literature, the following sections describe generalized methodologies for the synthesis and analysis of branched alkanes of similar complexity.

Synthesis of Branched Alkanes

The synthesis of a specific branched alkane like this compound would typically involve the construction of the carbon skeleton through C-C bond-forming reactions, followed by the removal of any functional groups. A common and versatile method is the Grignard reaction.

Protocol: Synthesis via Grignard Reaction

-

Preparation of Grignard Reagent: A suitable alkyl halide (e.g., 1-bromo-2-methylpropane) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent (isobutylmagnesium bromide).

-

Coupling Reaction: The Grignard reagent is then reacted with a carbonyl compound that will provide the remaining part of the carbon skeleton. For this compound, a multi-step synthesis would be required. A possible, though not necessarily the most efficient, route could involve the reaction of an appropriate Grignard reagent with an epoxide or a different carbonyl compound, followed by further reaction steps.

-

Deoxygenation: The resulting alcohol from the Grignard reaction is then deoxygenated. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4), or via a Barton-McCombie deoxygenation.

-

Purification: The final alkane product is purified from reaction byproducts and starting materials. This is typically achieved through liquid-liquid extraction followed by fractional distillation or column chromatography on silica (B1680970) gel.

Logical Workflow for Branched Alkane Synthesis

References

Physicochemical Characteristics of 4-Ethyl-2,7-dimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-2,7-dimethyloctane is a branched-chain alkane with the molecular formula C12H26. As a specific isomer of dodecane, its physicochemical properties are of interest in various fields, including fuel technology and as a non-polar solvent. This technical guide provides a summary of the known physicochemical characteristics of this compound. Due to a notable lack of experimentally determined data for this specific isomer, this guide also outlines generalized experimental protocols for the characterization of branched alkanes and presents a typical analytical workflow. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines requiring knowledge of such compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| Exact Mass | 170.203450829 Da | PubChem |

| CAS Number | 62183-56-6 | ChemSrc[2], NIST[3] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC(CCC(C)C)CC(C)C | ChemSrc[2] |

| InChIKey | KSVMIUVYLYZDMT-UHFFFAOYSA-N | ChemSrc[2] |

| Computed LogP | 4.49490 | ChemSrc[2] |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility in Water | Predicted to be very low | General alkane properties |

General Experimental Protocols for Physicochemical Characterization of Branched Alkanes

Given the absence of specific experimental data for this compound, this section outlines generalized protocols that are commonly employed for the determination of the physicochemical properties of branched alkanes.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using methods such as:

-

Simple Distillation: A small sample of the purified compound is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid consistently condenses and is collected is recorded as the boiling point.

-

Micro-Boiling Point Determination: For smaller sample sizes, a Thiele tube or a similar apparatus can be used. A small amount of the sample is placed in a capillary tube, which is then heated in a controlled manner. The temperature at which a rapid stream of bubbles emerges from the capillary is observed as the boiling point.

Determination of Melting Point

While this compound is expected to be a liquid at room temperature, its melting point can be determined by:

-

Cooling Curve Method: The liquid sample is slowly cooled while its temperature is monitored over time. A plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point of the solid.

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point by detecting the heat flow associated with the phase transition from solid to liquid.

Determination of Density

The density of a liquid is its mass per unit volume. For this compound, density can be measured using:

-

Pycnometer: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass of the sample and the volume of the pycnometer.

-

Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is related to the density of the sample. This method is highly accurate and requires only a small sample volume.

Determination of Solubility

The solubility of this compound in various solvents can be determined by:

-

Visual Method: A known amount of the compound is added to a known volume of a solvent at a specific temperature. The mixture is agitated, and the point at which the compound completely dissolves is observed. This method is suitable for qualitative or semi-quantitative measurements.

-

Gas Chromatography (GC): For determining the solubility in a liquid (e.g., water), a saturated solution can be prepared and allowed to equilibrate. A sample of the solvent phase is then analyzed by GC to quantify the concentration of the dissolved alkane.

Analytical Workflow for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like branched alkanes.

Sample Preparation

For a pure sample, direct injection after dilution in a suitable volatile solvent (e.g., hexane (B92381) or pentane) is typically sufficient. The concentration should be adjusted to fall within the linear range of the instrument's calibration.

GC-MS Instrumentation and Parameters

A standard GC-MS system would be configured as follows:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating alkanes. A longer column (e.g., 100 m) can improve the resolution of isomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial low temperature is held, followed by a temperature ramp to a final high temperature to ensure the elution of the compound.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) is standard for creating a reproducible fragmentation pattern.

-

Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Acquisition Mode: Full scan mode is used for identification by comparing the resulting mass spectrum to a library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of a known compound.

-

The following diagram illustrates a generalized workflow for the analytical characterization of this compound.

Caption: Generalized analytical workflow for this compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on the data for the similar compound 2,7-dimethyloctane, the following hazards are expected:

-

Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.

-

Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.

It is imperative to handle this compound in accordance with standard laboratory safety procedures for flammable and potentially irritating organic compounds.

Conclusion

This compound remains a compound for which extensive experimental physicochemical data is not publicly available. The information provided in this guide is based on computed data and general knowledge of branched alkanes. The outlined experimental protocols and analytical workflow provide a framework for researchers to determine the specific properties of this compound. Further experimental investigation is necessary to fully characterize this compound.

References

An In-depth Technical Guide to 4-Ethyl-2,7-dimethyloctane (CAS Number: 62183-56-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2,7-dimethyloctane (CAS No. 62183-56-6), a branched-chain alkane. Due to the limited availability of experimental data for this specific isomer, this document combines available information with predicted properties and general principles applicable to branched alkanes. It covers the physicochemical properties, a proposed synthetic route, and a prospective outlook on its potential applications in pharmacology and drug development. This guide is intended to serve as a foundational resource for researchers and professionals interested in the evaluation and potential utilization of this compound.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26 and a molecular weight of 170.33 g/mol .[1][2] As a branched-chain alkane, its physical properties are influenced by its molecular structure, which differs from its linear isomer, n-dodecane.[3] While experimental data for this specific isomer is scarce, a summary of its fundamental and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62183-56-6 | [1][2] |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| Boiling Point (Predicted) | 195.6 °C at 760 mmHg | Predicted |

| Melting Point (Predicted) | -65.9 °C | Predicted |

| Density (Predicted) | 0.75 g/cm³ | Predicted |

| LogP (Predicted) | 5.9 | Predicted |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General Alkane Property |

Note: Predicted values are generated using computational models and should be confirmed by experimental analysis.

Synthesis of this compound: A Proposed Experimental Protocol

Overall Reaction:

(CH3)2CHCH2CH2MgBr + C2H5COCH2CH(CH3)2 → (CH3)2CHCH2CH2C(OH)(C2H5)CH2CH(CH3)2 → this compound

Step 1: Preparation of Isohexylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried to ensure anhydrous conditions.

-

Reaction Initiation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

-

Grignard Formation: A solution of 1-bromo-4-methylpentane (B146037) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is typically initiated with gentle heating. Once initiated, the reaction is exothermic and should proceed without external heating. The mixture is refluxed until all the magnesium has reacted to form a grayish solution of isohexylmagnesium bromide.

Step 2: Coupling Reaction with 5-Methyl-3-heptanone

-

Ketone Addition: The Grignard reagent solution is cooled in an ice bath. A solution of 5-methyl-3-heptanone in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.

-

Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

Step 3: Reduction of the Tertiary Alcohol

-

Work-up: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 4-ethyl-2,7-dimethyloctan-4-ol.

-

Reduction: The crude alcohol is subjected to a reduction reaction to remove the hydroxyl group. A common method is the Barton-McCombie deoxygenation. This involves converting the alcohol to a xanthate ester followed by treatment with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride).

-

Purification: The final product, this compound, is purified by fractional distillation under reduced pressure.

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: A logical workflow for the proposed synthesis of this compound.

Potential Applications in Drug Development and Pharmacology

While there is no specific information on the biological activity of this compound, the general class of branched-chain alkanes has relevance in pharmacology and drug development, primarily in the following areas:

-

Solvents and Excipients: Due to their low reactivity and ability to dissolve nonpolar compounds, alkanes can be used as solvents in drug formulation and as excipients in topical preparations.[4]

-

Drug Delivery Systems: The lipophilic nature of branched alkanes makes them potential components of lipid-based drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Molecular Scaffolds: While less common for core pharmacophores, the hydrocarbon backbone can serve as a scaffold for the attachment of various functional groups to create novel bioactive molecules.

Given the lack of data, a primary screening cascade would be necessary to elucidate any potential biological activity of this compound.

Diagram 2: Proposed Biological Activity Screening Workflow

Caption: A logical workflow for the initial biological screening of this compound.

In Silico ADMET Profiling

In the absence of experimental data, in silico models can provide preliminary insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[5][6][7][8][9]

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Outcome | Rationale/Implication |

| Absorption | Poor oral bioavailability | High lipophilicity (LogP > 5) suggests poor aqueous solubility and potential for entrapment in the gastrointestinal tract. |

| Distribution | High volume of distribution | Likely to distribute extensively into fatty tissues and cross the blood-brain barrier due to its lipophilicity. |

| Metabolism | Susceptible to Cytochrome P450 oxidation | Alkanes can be metabolized by hydroxylation at sterically accessible carbon atoms. |

| Excretion | Slow elimination | High lipophilicity may lead to sequestration in adipose tissue, resulting in a long half-life. |

| Toxicity | Low acute toxicity, potential for skin/eye irritation | Alkanes are generally considered to have low systemic toxicity but can be irritants. |

Note: These are predictions and require experimental validation.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound (CAS 62183-56-6). However, based on the properties of similar branched alkanes, the following general safety precautions should be observed:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition.

-

Hazards: Assumed to be a combustible liquid. May cause skin and eye irritation upon direct contact. Inhalation of high concentrations of vapor may cause respiratory irritation and central nervous system effects such as dizziness.

Conclusion

This compound is a branched-chain alkane for which there is a significant lack of experimental data in the public domain. This technical guide has compiled the available information and provided a framework for its further investigation. The proposed synthetic route offers a viable method for its preparation, which would enable experimental determination of its physicochemical properties and biological activities. While its direct application in drug development is not yet established, its properties as a lipophilic molecule suggest potential utility in drug formulation and delivery. The outlined screening cascade and in silico predictions provide a starting point for future research into the pharmacological potential of this and other related branched alkanes. Further experimental work is crucial to validate the predicted data and to fully characterize this compound for any potential scientific or industrial applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C12H26 | CID 53423923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethyl-2,4-dimethyloctane|C12H26|CAS 62184-04-7 [benchchem.com]

- 4. firsthope.co.in [firsthope.co.in]

- 5. researchgate.net [researchgate.net]

- 6. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Isomers of Dodecane (C12H26)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers, each exhibiting unique physical and chemical properties. This technical guide provides a comprehensive overview of dodecane isomers, focusing on their physical properties, experimental protocols for their synthesis and separation, and their characterization using modern analytical techniques. This information is of particular relevance to researchers in the fields of materials science, petrochemistry, and drug development, where the specific isomeric form of a molecule can significantly influence its behavior and efficacy.

Classification of Dodecane Isomers

The vast number of dodecane isomers can be systematically classified based on the carbon chain length of the parent alkane and the nature of the alkyl substituents. This classification provides a logical framework for understanding the structural diversity of these compounds.

Figure 1. Hierarchical classification of dodecane isomers based on the length of the principal carbon chain.

Quantitative Data on Physical Properties

The physical properties of dodecane isomers, such as boiling point, melting point, and density, are highly dependent on their molecular structure. Generally, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. Conversely, more compact and symmetrical isomers tend to have higher melting points. The following tables summarize the available physical property data for n-dodecane and several of its branched isomers.

Table 1: Physical Properties of n-Dodecane

| Property | Value |

| IUPAC Name | Dodecane |

| CAS Number | 112-40-3 |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.34 g/mol |

| Boiling Point | 216.3 °C |

| Melting Point | -9.6 °C |

| Density | 0.749 g/cm³ at 20 °C |

Table 2: Physical Properties of Selected Branched Dodecane Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 2-Methylundecane | 210 | -46.8 | 0.749 at 20°C |

| 3-Methylundecane | 201 | -58 | 0.749 at 20°C |

| 2,2-Dimethyldecane | 201 | -50.8 (est.) | 0.7406 |

| 2,3-Dimethyldecane | ~201-202 | - | ~0.751 |

| 2,4-Dimethyldecane | 200.4 | -50.8 (est.) | 0.749 |

| 2,5-Dimethyldecane | - | - | - |

| 2,6-Dimethyldecane | 200.7 | -50.8 (est.) | 0.749 |

| 2,7-Dimethyldecane | - | - | - |

| 2,8-Dimethyldecane | - | - | - |

| 2,9-Dimethyldecane | 204 | -50.8 (est.) | 0.7404 |

| 3,3-Dimethyldecane | - | - | - |

| 3,4-Dimethyldecane | - | - | - |

| 3,5-Dimethyldecane | 200 | -50.8 (est.) | 0.7509 |

| 3,6-Dimethyldecane | 201 | -50.8 (est.) | 0.7510 |

| 3,7-Dimethyldecane (B90829) | 202 | -50.8 (est.) | 0.7513 |

| 3,8-Dimethyldecane | 181-187 | ~ -60 | 0.74-0.80 |

| 4,4-Dimethyldecane | - | - | - |

| 4,5-Dimethyldecane | - | - | - |

| 4,6-Dimethyldecane | - | - | - |

| 4,7-Dimethyldecane | - | - | - |

| 5,5-Dimethyldecane | - | - | - |

| 5,6-Dimethyldecane | 201 | -50.8 (est.) | 0.7567 |

Note: "est." indicates an estimated value.

Experimental Protocols

Synthesis of Branched Dodecane Isomers

The synthesis of specific branched dodecane isomers is crucial for studying their properties and potential applications. Two common methods for the preparation of branched alkanes are the Grignard reaction and the Wurtz coupling.

1. Grignard Reaction for Tertiary Alcohol Precursor Synthesis

This protocol describes the synthesis of a tertiary alcohol, which can be subsequently dehydrated and hydrogenated to yield a branched alkane.

Figure 2. Workflow for the synthesis of a tertiary alcohol precursor via Grignard reaction.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents). The system is maintained under an inert atmosphere (e.g., argon or nitrogen). A solution of the appropriate alkyl halide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise to initiate the reaction. The reaction mixture is then refluxed until the magnesium is consumed.

-

Reaction with Ketone: The Grignard reagent is cooled to 0°C in an ice bath. A solution of the desired ketone (1.0 equivalent) in anhydrous ether or THF is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting tertiary alcohol is purified by column chromatography or distillation.

2. Wurtz Coupling

The Wurtz reaction can be used to synthesize symmetrical alkanes by the reaction of two equivalents of an alkyl halide with sodium metal.

Methodology:

-

A solution of the desired alkyl halide in anhydrous ether is prepared in a round-bottom flask.

-

Sodium metal, cut into small pieces, is added to the flask.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the excess sodium is carefully destroyed by the addition of ethanol.

-

Water is added, and the ether layer containing the alkane is separated, washed, dried, and distilled.

Separation and Analysis of Dodecane Isomers

The separation and identification of dodecane isomers in a mixture is a significant analytical challenge due to their similar physical properties. High-resolution gas chromatography and supercritical fluid chromatography are powerful techniques for this purpose.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds.

Figure 3. General workflow for the analysis of dodecane isomers by GC-MS.

Typical GC-MS Protocol for Alkane Isomer Analysis:

-

Sample Preparation: Dilute the sample containing dodecane isomers in a volatile solvent such as hexane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically used.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 40°C, holding for 2 minutes, then ramping to 250°C at a rate of 5°C/min.

-

Injector: Split/splitless injector at 250°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

2. Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the separation of non-volatile and thermally labile compounds, and it can also be applied to the separation of hydrocarbon isomers.

General SFC Protocol for Alkane Isomer Separation:

-

Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often modified with a small amount of a polar co-solvent like methanol (B129727) to improve selectivity.

-

Stationary Phase: A variety of columns can be used, including packed silica (B1680970) or bonded-phase columns.

-

Temperature and Pressure: The temperature and pressure of the system are critical parameters that control the density and solvating power of the supercritical fluid and must be optimized for a given separation.

-

Detection: A flame ionization detector (FID) is commonly used for the detection of hydrocarbons.

Spectroscopic Characterization

Mass Spectrometry (MS)

Electron ionization mass spectrometry of branched alkanes is characterized by preferential fragmentation at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[1][2][3] This results in a significantly less abundant or absent molecular ion peak compared to their linear counterparts.[2] The base peak in the spectrum often corresponds to the most stable carbocation that can be formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a valuable tool for determining the carbon skeleton of dodecane isomers. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of primary, secondary, tertiary, and quaternary carbons.[4][5][6] The chemical shifts of carbons in branched alkanes can be predicted using empirical additivity rules.

Toxicology and Pharmacokinetics

The toxicological and pharmacokinetic profiles of dodecane isomers are of interest to drug development professionals, as these compounds may be present as impurities or excipients in pharmaceutical formulations. Studies on n-dodecane have shown that it can cause skin irritation upon prolonged dermal exposure.[7] The dermal penetration of dodecane is relatively low.[5][7] The metabolism of branched-chain alkanes can differ from that of linear alkanes, potentially leading to different biological activities and clearance rates. Further research is needed to fully elucidate the toxicological and pharmacokinetic properties of the wide range of dodecane isomers.

Conclusion

The 355 isomers of dodecane represent a vast chemical space with a wide range of physical and chemical properties. This technical guide has provided a framework for understanding, synthesizing, separating, and characterizing these compounds. The presented data and experimental protocols will be a valuable resource for researchers, scientists, and drug development professionals working with these and other complex hydrocarbon systems. Further research into the properties and biological activities of a broader range of dodecane isomers will undoubtedly open up new opportunities in various scientific and industrial fields.

References

- 1. 3,7-dimethyldecane CAS#: 17312-54-8 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,5-dimethyldecane [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,6-Dimethyldecane (CAS 13150-81-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Geochemical Significance of Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, hydrocarbons with alkyl groups attached to a central carbon chain, are significant molecular fossils, or biomarkers, in geochemical studies. Their structure, abundance, and isotopic composition provide invaluable insights into the paleoenvironment, the origin of organic matter, and the thermal history of sediments and petroleum. This guide offers an in-depth exploration of the geochemical significance of branched alkanes, detailing their sources, diagenetic pathways, and analytical methodologies.

Key Branched Alkanes as Geochemical Indicators

The most widely utilized branched alkanes in geochemistry are the isoprenoids pristane (B154290) (Pr) and phytane (B1196419) (Ph). However, other branched structures, such as those with quaternary carbon centers, are gaining recognition as important biomarkers.

Isoprenoidal Alkanes: Pristane and Phytane

Pristane (C₁₉) and phytane (C₂₀) are acyclic isoprenoid hydrocarbons predominantly derived from the phytyl side-chain of chlorophyll (B73375).[1] Their relative abundance, expressed as the pristane/phytane (Pr/Ph) ratio, is a cornerstone of organic geochemistry, used to infer the redox conditions of the depositional environment.[2]

Under oxic (oxygen-rich) conditions, the phytol (B49457) side chain of chlorophyll is oxidized to phytenic acid, which upon subsequent reactions, yields pristane. Conversely, under anoxic (oxygen-poor) conditions, phytol is reduced to dihydrophytol (B1222839) and subsequently to phytane.[2] Therefore, the Pr/Ph ratio can indicate the oxygen levels during the early diagenesis of organic matter.

Table 1: Interpretation of Pristane/Phytane (Pr/Ph) Ratios [2][3][4][5]

| Pr/Ph Ratio | Depositional Environment | Redox Conditions | Associated Organic Matter |

| > 3.0 | Terrestrial, deltaic, peat swamp | Oxic | Higher plants |

| 1.0 - 3.0 | Fluvio-marine, nearshore | Sub-oxic | Mixed terrestrial and marine |

| < 1.0 | Marine, hypersaline, lacustrine | Anoxic | Algae, bacteria, plankton |

| < 0.8 | Saline to hypersaline, carbonate/evaporite | Highly Anoxic | Predominantly marine algae and bacteria |

It is important to note that other factors, such as the source of organic matter and thermal maturity, can also influence the Pr/Ph ratio, and therefore it should be interpreted with caution and in conjunction with other geochemical data.[3]

Branched Alkanes with Quaternary Carbon (BAQCs)

Branched alkanes with quaternary carbon centers (BAQCs) are another class of biomarkers that have been detected in various sedimentary rocks, some dating back to the Proterozoic era.[1][6][7] These compounds, such as 5,5-diethylalkanes, are believed to have a biological origin, though their precise source organisms are still under investigation.[1][8] Their presence in ancient sediments suggests they are highly resistant to degradation.[8]

The distribution and abundance of BAQCs can provide clues about specific paleoenvironmental conditions. For instance, their occurrence in sediments associated with microbial mats suggests a potential link to specific microbial communities and may indicate strong redox gradients in the water column.[6][7]

Table 2: Selected Branched Alkanes with Quaternary Carbon and their Geochemical Significance [6][9][10]

| Branched Alkane Type | Example Structures | Potential Significance | Geological Occurrences |

| Diethylalkanes | 5,5-diethylalkanes | Indicators of specific microbial inputs, potentially sulfide-oxidizing bacteria.[1][8] | Neoproterozoic microbial mats, Late Cretaceous black shales.[1][6] |

| Ethyl-methylalkanes | 5-ethyl-5-methylalkane | May indicate specific bacterial sources. | Carboniferous black shales.[9] |

| Dimethylalkanes | 2,2-dimethylalkanes | Biological origin, potential biomarker for specific microorganisms.[11] | Late Cretaceous black shales.[11] |

Diagenetic Pathways of Pristane and Phytane

The formation of pristane and phytane from the phytyl side-chain of chlorophyll is a key diagenetic process influenced by the redox conditions of the depositional environment. The following diagram illustrates these pathways.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

4-Ethyl-2,7-dimethyloctane: An Undeveloped Candidate for Biomarker Research

Researchers, scientists, and drug development professionals exploring novel biomarkers will find that 4-Ethyl-2,7-dimethyloctane is a compound with minimal presence in current scientific literature as a potential biomarker. While the chemical properties of this branched-chain alkane are documented, its application in disease diagnosis, prognosis, or as a pharmacodynamic marker remains largely unexplored.

Our comprehensive search for existing data on this compound as a biomarker has yielded very limited information, precluding the development of an in-depth technical guide at this time. The core requirements for quantitative data, detailed experimental protocols, and established signaling pathways associated with this specific compound in a biomarker context could not be met due to a lack of available research.

Chemical and Physical Properties

This compound is a hydrocarbon with the chemical formula C12H26 and a molecular weight of 170.3348 g/mol .[1] Its CAS Registry Number is 62183-56-6.[1][2] Basic chemical and physical properties are available through resources such as the National Institute of Standards and Technology (NIST) WebBook and PubChem.[1][3]

Potential Biological Relevance

The only notable mention of a structurally similar compound in a biological context comes from studies on house mice (Mus musculus). Research has identified 3-ethyl-2,7-dimethyl octane (B31449) as one of several compounds found specifically in the urine of male mice, suggesting a potential role as a pheromone.[4] However, this finding has not been translated into biomarker applications for disease in humans or other species.

Analytical Methodologies

While no specific experimental protocols for the detection and quantification of this compound as a biomarker were found, general analytical techniques for volatile organic compounds (VOCs) and hydrocarbons are well-established. These methods, which could be adapted for future studies of this compound, include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds. GC-MS offers high specificity and sensitivity for trace-level analysis.[5]

-

Headspace-Gas Chromatography-Flame Ionization Detection (HS-GC-FID): A validated method for the quantification of volatile compounds in biological samples.[6]

A hypothetical workflow for developing an analytical method for this compound in a biological matrix, such as plasma or urine, is presented below.

Caption: Hypothetical workflow for the analysis of this compound.

Future Directions

The absence of this compound in the biomarker literature presents a potential opportunity for novel research. Future studies could focus on:

-

Exploratory Metabolomics: Untargeted metabolomics studies in various diseases could identify this compound as a candidate biomarker.

-

Method Development and Validation: The development of robust and sensitive analytical methods for the quantification of this compound in biological matrices is a critical first step.

-

Biological Function: Investigating the endogenous production and biological role of this compound could provide insights into potential disease pathways.

At present, this compound remains a molecule with unknown potential as a clinical or research biomarker. Further foundational research is required to establish any meaningful connection to disease states or physiological processes.

References

The Unseen Architecture of Stability: A Thermodynamic Comparison of Branched and Linear Alkanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the foundational landscape of organic chemistry, the subtle interplay of molecular architecture and energetic favorability is paramount. Alkanes, as the simplest saturated hydrocarbons, provide a fundamental model for understanding these structure-energy relationships. This technical guide delves into the core principles governing the thermodynamic stability of branched versus linear alkanes. It is a well-established principle that branched alkanes are thermodynamically more stable than their linear isomers.[1][2] This guide will present the quantitative data underpinning this principle, detail the experimental methodologies used to determine these values, and explore the intramolecular forces and structural attributes that account for this stability difference. A comprehensive understanding of these concepts is crucial for professionals in fields such as drug development, where molecular stability can significantly impact efficacy and pharmacology.

The Thermodynamic Landscape: Heat of Formation and Combustion

The relative thermodynamic stability of isomers can be quantified by comparing their standard enthalpies of formation (ΔHf°) and heats of combustion (ΔHc°). The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative (or less positive) ΔHf° indicates greater thermodynamic stability.

Conversely, the heat of combustion is the enthalpy change when one mole of a substance undergoes complete combustion with oxygen. Since combustion is an exothermic process, a lower amount of heat released (a less negative ΔHc°) signifies a more stable isomer, as it was already in a lower energy state prior to combustion.[3]

Quantitative Comparison of Alkane Isomers

The following tables summarize the standard enthalpies of formation and heats of combustion for various linear and branched alkane isomers. These data consistently demonstrate that as the degree of branching increases, the standard enthalpy of formation becomes more negative, and the heat of combustion becomes less negative, indicating greater thermodynamic stability.

Table 1: Thermodynamic Data for Pentane Isomers (C5H12)

| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Heat of Combustion (ΔHc°) (kJ/mol) |

| n-Pentane | CH3(CH2)3CH3 | -146.4 | -3536 |

| Isopentane (2-Methylbutane) | (CH3)2CHCH2CH3 | -154.8 | -3529 |

| Neopentane (2,2-Dimethylpropane) | C(CH3)4 | -167.4 | -3514 |

Data sourced from multiple references.[4][5][6][7]

Table 2: Thermodynamic Data for Hexane (B92381) Isomers (C6H14)

| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Heat of Combustion (ΔHc°) (kJ/mol) |

| n-Hexane | CH3(CH2)4CH3 | -167.2 | -4163 |

| 2-Methylpentane | (CH3)2CH(CH2)2CH3 | -174.5 | -4158 |

| 3-Methylpentane | CH3CH2CH(CH3)CH2CH3 | -171.5 | -4156 |

| 2,2-Dimethylbutane | (CH3)3CCH2CH3 | -185.8 | -4149 |

| 2,3-Dimethylbutane | (CH3)2CHCH(CH3)2 | -178.2 | -4153 |

Data sourced from multiple references.[8][9][10]

Table 3: Thermodynamic Data for Heptane Isomers (C7H16)

| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Heat of Combustion (ΔHc°) (kJ/mol) |

| n-Heptane | CH3(CH2)5CH3 | -187.8 | -4817 |

| 2-Methylhexane | (CH3)2CH(CH2)3CH3 | -195.0 | -4812 |

| 2,2-Dimethylpentane | (CH3)3C(CH2)2CH3 | -206.3 | -4800 |

| 2,2,3-Trimethylbutane | (CH3)3CCH(CH3)2 | -203.8 | -4802 |

Data sourced from multiple references.[11][12][13][14]

Table 4: Thermodynamic Data for Octane (B31449) Isomers (C8H18)

| Isomer | Structure | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Heat of Combustion (ΔHc°) (kJ/mol) |

| n-Octane | CH3(CH2)6CH3 | -208.4 | -5470 |

| 2-Methylheptane | (CH3)2CH(CH2)4CH3 | -216.3 | -5466 |

| 2,2,4-Trimethylpentane (Isooctane) | (CH3)3CCH2CH(CH3)2 | -224.1 | -5451 |

Data sourced from multiple references.[15][16][17][18]

The "Why": Unpacking the Sources of Stability

The enhanced stability of branched alkanes arises from a combination of intramolecular factors. While the topic has been a subject of vigorous debate, several key concepts are widely accepted to contribute to this phenomenon.[15]

-

Steric Hindrance and Bond Strength: In linear alkanes, the carbon backbone can adopt conformations that lead to steric repulsion between hydrogen atoms. Branching can, in some cases, alleviate these unfavorable interactions by creating a more compact, globular structure.[6][19] Furthermore, branching introduces more tertiary and quaternary carbon atoms. The C-C and C-H bonds associated with these more substituted carbons have different bond energies compared to those in linear chains, contributing to the overall enthalpy of the molecule.

-

Electronic Effects and Electron Correlation: Some theories propose that the stabilization of branched alkanes is due to favorable electronic interactions.[1] Density functional theory (DFT) analyses have suggested that while branched alkanes have less destabilizing steric energy, the primary stabilizing factor is a combination of electrostatic and electron correlation effects.[2]

Experimental Determination of Thermodynamic Stability

The quantitative data presented in the tables above are primarily determined through bomb calorimetry, a technique used to measure the heat of combustion of a substance.

Experimental Protocol: Bomb Calorimetry for Liquid Hydrocarbons (based on ASTM D240)

This protocol outlines the general steps for determining the heat of combustion of a liquid hydrocarbon using a bomb calorimeter.

1. Apparatus:

-

Bomb calorimeter assembly (including bomb, bucket, and insulating jacket)

-

High-precision thermometer (± 0.01 °C)

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or stainless steel)

-

Fuse wire (e.g., nickel-chromium)

-

Pellet press (for solid samples, used for calibration)

-

Analytical balance (± 0.1 mg)

2. Calibration of the Calorimeter:

-

The heat capacity of the calorimeter system must first be determined by combusting a known mass of a standard substance with a precisely known heat of combustion, typically benzoic acid.

-

A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.

-

A piece of fuse wire of known length is attached to the electrodes within the bomb, with the wire in contact with the benzoic acid pellet.

-

A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to fall.

-

The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of benzoic acid, accounting for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen.

3. Measurement of Alkane Heat of Combustion:

-

A known mass (approximately 0.5-1.0 g) of the liquid alkane is accurately weighed into the crucible. Volatile samples may require encapsulation.

-

The same procedure as for calibration is followed: the bomb is sealed, pressurized with oxygen, and submerged in the calorimeter.

-

The sample is ignited, and the temperature change is recorded.

-

The heat of combustion of the alkane is calculated using the determined heat capacity of the calorimeter and the measured temperature rise, with corrections for the fuse wire and acid formation.

4. Calculation: The gross heat of combustion (Qv) at constant volume is calculated using the following formula: Qv = (C * ΔT - e1 - e2) / m Where:

-

C is the heat capacity of the calorimeter (in J/°C)

-

ΔT is the corrected temperature rise (in °C)

-

e1 is the correction for the heat of formation of nitric acid (in J)

-

e2 is the correction for the heat of combustion of the fuse wire (in J)

-

m is the mass of the sample (in g)

The standard enthalpy of combustion (ΔHc°) at constant pressure can then be calculated from the constant volume heat of combustion.

Visualizing the Concepts

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Relationship between alkane structure and thermodynamic stability.

Caption: Experimental workflow for bomb calorimetry.

Conclusion

The thermodynamic preference for branched alkanes over their linear counterparts is a fundamental concept in organic chemistry with significant practical implications. This increased stability, evidenced by more negative heats of formation and less negative heats of combustion, is attributed to a complex interplay of steric and electronic factors within the molecule. The precise measurement of these thermodynamic quantities through techniques like bomb calorimetry provides the empirical foundation for our understanding. For researchers and professionals in fields such as drug development, a firm grasp of these principles is essential for the rational design and analysis of stable and effective molecular entities.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. nasa.gov [nasa.gov]

- 3. store.astm.org [store.astm.org]

- 4. gauthmath.com [gauthmath.com]

- 5. youtube.com [youtube.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved: The standard enthalpy change of formation of hexane can be defined as: The enthalpy chang [Chemistry] [gauthmath.com]

- 9. brainly.com [brainly.com]

- 10. ChemTeam: Hess' Law - using standard enthalpies of formation [chemteam.info]

- 11. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nagwa.com [nagwa.com]

- 13. web.mit.edu [web.mit.edu]

- 14. Heptane [webbook.nist.gov]

- 15. The standard enthalpy of formation of octane `(C_(8)H_(18))` is `-250kJ //mol`. Calculate the enthalpy of combustion of `C_(8)H_(18)`. The enthalpy of `CO_(2)(g)` and `H_(2)O(l)` are `-394 kJ//mol` and `-286kJ//mol` respectively. [allen.in]

- 16. homework.study.com [homework.study.com]

- 17. ck12.org [ck12.org]

- 18. Octane [webbook.nist.gov]

- 19. srd.nist.gov [srd.nist.gov]

A Technical Guide to the Combustion Properties of Highly Branched Alkanes

Audience: Researchers, scientists, and drug development professionals.

Abstract: Highly branched alkanes are critical components of modern transportation fuels, primarily due to their superior anti-knock characteristics. Their unique molecular structure, featuring multiple methyl groups along a carbon chain, dictates a set of combustion properties that differ significantly from their straight-chain isomers. This technical guide provides an in-depth examination of these properties, including heat of combustion, ignition delay time, and laminar flame speed. It further explores the mechanisms of pollutant formation, details common experimental protocols for property measurement, and visualizes key chemical kinetic pathways. All quantitative data is summarized in comparative tables, and experimental workflows are illustrated using standardized diagrams to facilitate understanding for a technical audience.

Core Combustion Properties

The combustion behavior of an alkane is fundamentally linked to its molecular structure. Branching introduces tertiary carbon-hydrogen bonds, which are weaker than the primary and secondary bonds found in linear alkanes. This structural difference leads to greater thermodynamic stability and profoundly influences combustion characteristics.[1]

Heat of Combustion

The heat of combustion is the total energy released when a compound undergoes complete combustion with oxygen. For isomers, a lower heat of combustion corresponds to greater molecular stability.[2] Highly branched alkanes are thermodynamically more stable than their straight-chain counterparts and therefore release less energy upon combustion.[3][4] This increased stability is a key factor in their resistance to autoignition.

| Property | n-Octane | 2,2,4-Trimethylpentane (Isooctane) | Reference(s) |

| Molecular Formula | C₈H₁₈ | C₈H₁₈ | [5] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | ~ -250 kJ/mol | ~ -259 kJ/mol | [4] |

| Relative Stability | Less Stable | More Stable | [2][3] |

| Heat of Combustion | Higher | Lower | [3] |

Table 1: Comparison of thermodynamic properties for n-octane and isooctane.

Ignition Delay Time (IDT)

Ignition delay time (IDT) is the period between the creation of a combustible mixture and the onset of ignition.[6] It is a critical parameter for engine design, as longer IDTs are associated with higher resistance to engine knock.[7] Highly branched alkanes, such as isooctane, are the standard for high octane (B31449) ratings (isooctane is 100) precisely because their complex structure and more stable radical intermediates lead to longer ignition delays compared to linear alkanes like n-heptane (octane rating of 0).[5][8] IDT is strongly dependent on temperature, pressure, and the fuel-to-air equivalence ratio.[6][9]

| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) | Reference(s) |

| Isooctane | 800 - 1000 | 20 | 1.0 | Varies (Decreases with Temp) | [10] |

| Isooctane | 800 - 1000 | 40 | 1.0 | Varies (Decreases with Temp) | [10] |

| n-Heptane | 800 - 1000 | ~20-40 | 1.0 | Significantly Shorter than Isooctane | [10] |

Table 2: Representative ignition delay time behavior for isooctane. Specific values decrease sharply with increasing temperature.

Laminar Flame Speed (LFS)

Laminar flame speed is a fundamental property of a fuel-oxidizer mixture that characterizes its reactivity, diffusivity, and exothermicity.[11] It represents the velocity at which an unstretched, planar flame front propagates through a quiescent mixture. Studies have shown that increased branching in alkane isomers tends to reduce the laminar flame speed.[12] This is consistent with the higher activation energy required for the combustion reactions of more stable branched molecules.

| Fuel | Unburned Gas Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Peak Laminar Flame Speed (cm/s) | Reference(s) |

| Isooctane | ~700 - 1020 | 1 | 1.1 | Varies with Temperature | |

| n-Heptane | ~700 - 950 | 1 | 1.1 | Generally Higher than Isooctane | |

| Methane | 298 | 1 | 1.1 | ~35 |

Table 3: Comparative laminar flame speed data. LFS for all fuels increases with pre-heating.

Pollutant Formation

The combustion of all hydrocarbons, including highly branched alkanes, can lead to the formation of harmful pollutants like soot and nitrogen oxides (NOx), primarily under conditions of incomplete combustion or at very high temperatures.

Soot Formation

Soot consists of carbonaceous particles formed during incomplete combustion in fuel-rich, high-temperature environments.[13] The process begins with the formation of polycyclic aromatic hydrocarbons (PAHs), which then undergo nucleation, surface growth, and coagulation to form larger soot particles.[14][15] The molecular structure of the fuel is a critical factor in the tendency to form soot. The specific decomposition pathways of branched alkanes influence the pool of small hydrocarbon radicals that initiate the mass growth reactions leading to PAHs.[16]

Figure 1: Generalized reaction pathway for soot formation from hydrocarbon fuel.

Nitrogen Oxides (NOx) Formation

Nitrogen oxides (NO and NO₂) are primarily formed in internal combustion engines through the "thermal mechanism" (Zeldovich mechanism). At the extremely high temperatures and pressures within the engine cylinder, atmospheric nitrogen (N₂) and oxygen (O₂) dissociate and react.[17][18] While fuel structure does not directly add nitrogen to the system, it influences the peak combustion temperatures and residence times, thereby affecting the rate of NOx formation. Combustion strategies that lower peak temperatures, such as lean-burn or exhaust gas recirculation, are effective at mitigating NOx.[18][19]

Experimental Protocols

The quantitative characterization of combustion properties relies on specialized experimental apparatus capable of creating controlled, high-temperature, and high-pressure conditions.

Measurement of Ignition Delay Time: Shock Tube

A shock tube is a primary instrument for measuring high-temperature ignition delay times.[6] It uses the rapid rupture of a diaphragm to generate a shock wave that travels through the test gas, heating and compressing it in a nearly instantaneous and homogenous manner. The time from the arrival of the reflected shock wave to the onset of combustion (detected via pressure rise or light emission from radical species like OH*) is the IDT.[6][20][21]

References

- 1. quora.com [quora.com]

- 2. Khan Academy [khanacademy.org]

- 3. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 6. petersengroup.tamu.edu [petersengroup.tamu.edu]

- 7. ftloscience.com [ftloscience.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Laminar Flame Speed Measurements | Hanson Research Group [hanson.stanford.edu]

- 12. mdpi.com [mdpi.com]

- 13. Soot particles - the remnants of incomplete combustion | Combustion Physics [combustionphysics.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. Cracking the code to soot formation | College of Chemistry [chemistry.berkeley.edu]

- 16. Influences of the molecular fuel structure on combustion reactions towards soot precursors in selected alkane and alkene flames - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. youtube.com [youtube.com]

- 18. savemyexams.com [savemyexams.com]

- 19. Frontiers | Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. Ignition Delay Time Measurements | Hanson Research Group [hanson.stanford.edu]

Technical Guide: 4-Ethyl-2,7-dimethyloctane in Petroleum Fractions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Ethyl-2,7-dimethyloctane, a specific C12 isoparaffin, within the context of petroleum fractions. While the primary audience includes researchers in the petrochemical and geochemical fields, the methodologies described for the isolation and characterization of complex organic molecules may be of interest to professionals in drug development and other scientific disciplines dealing with intricate mixtures.

This compound (C12H26) is a saturated branched alkane that can be found as a minor component in crude oil and its refined products.[1][2] Isoparaffins, as a class, are significant components of gasoline and diesel fuels, influencing properties such as octane (B31449) number and cetane number. The detailed characterization of individual isomers like this compound is crucial for understanding fuel composition, optimizing refining processes, and for geochemical fingerprinting of crude oils.

This document outlines the physicochemical properties of this compound, details the standard experimental protocols for its identification and analysis, and discusses its significance within petroleum science.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for developing analytical methods, particularly for chromatographic separation.

| Property | Value | Reference |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.335 g/mol | [1] |

| Exact Mass | 170.203 Da | [1] |

| CAS Number | 62183-56-6 | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 4.49490 | [1] |

Presence and Significance in Petroleum

Isoparaffins are a major class of hydrocarbons in petroleum, alongside n-paraffins, naphthenes (cycloalkanes), and aromatics. Highly branched alkanes are often desirable in gasoline as they tend to have higher octane ratings. In diesel fuels, the degree of branching affects the cetane number and cold-flow properties.

While specific quantitative data for this compound in various petroleum fractions is not widely published, it is expected to be present in fractions such as kerosene (B1165875) and diesel. The identification of C10-C24 isoparaffins in these middle distillates has been a subject of detailed analytical investigation.[3] In such complex mixtures, mono-substituted and di-substituted isoparaffins are often the most abundant.[3]

The study of specific hydrocarbon isomers can also be relevant in geochemistry, where certain molecules, known as biomarkers, can provide information about the origin, thermal maturity, and depositional environment of crude oil. However, there is currently no significant literature identifying this compound as a key biomarker.

Experimental Protocols for Analysis

The analysis of specific isoparaffins like this compound in complex matrices such as crude oil is a significant analytical challenge. The most powerful and widely used technique for this purpose is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4] For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) may be employed to achieve the necessary resolution.

Sample Preparation

Prior to analysis, crude oil or a petroleum fraction must be prepared to isolate the saturated hydrocarbons.

-

Fractionation: The sample is typically fractionated to separate it into different compound classes (saturates, aromatics, resins, and asphaltenes - SARA).

-

Isolation of Saturates: The saturate fraction, containing both n-paraffins and isoparaffins, is isolated using techniques like liquid column chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for identifying and quantifying volatile and semi-volatile organic compounds in petroleum.[4]

-

Principle: The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Typical GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is commonly used for hydrocarbon analysis.

-

Injection: A small volume of the prepared sample is injected into the heated inlet of the GC. Split injection is often used to avoid overloading the column.

-

Oven Temperature Program: A temperature program is employed to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40-70°C) and ramp up to a high temperature (e.g., 300-325°C).

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra that can be compared to spectral libraries.

-

Acquisition Mode: Data can be acquired in full scan mode to obtain the entire mass spectrum of eluting compounds, or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity for target compounds or compound classes. For isoparaffins, characteristic fragment ions (like m/z 85) can be monitored.[5]

-

Compound Identification

Identification of this compound is achieved through a combination of two key pieces of information:

-

Mass Spectrum: The obtained mass spectrum is compared with a reference spectrum from a database like the NIST Mass Spectral Library. The fragmentation pattern of branched alkanes is characteristic and can be used for identification.

-

Retention Index (RI): The retention time of the compound is converted to a system-independent Retention Index by running a mixture of n-alkanes under the same chromatographic conditions. The calculated RI is then compared to published values for the specific GC column phase. This is a critical step for distinguishing between isomers, which may have very similar mass spectra.

Visualizations

Experimental Workflow for Isoparaffin Analysis

The following diagram illustrates the typical workflow for the analysis of branched alkanes like this compound in a crude oil sample.

References

- 1. This compound | CAS#:62183-56-6 | Chemsrc [chemsrc.com]

- 2. This compound [webbook.nist.gov]

- 3. [Identification of isoparaffin components in petroleum middle fractions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Natural Sources of Branched-Chain Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain alkanes, hydrocarbons characterized by the presence of alkyl groups attached to a linear carbon backbone, are ubiquitous in nature. These molecules play crucial roles in various biological systems, from serving as structural components of cell membranes and protective cuticular layers to acting as chemical messengers. Their unique physical and chemical properties, including lower melting points and altered viscosity compared to their linear counterparts, make them subjects of significant interest in fields ranging from chemical ecology to drug development and biofuel research. This technical guide provides a comprehensive overview of the primary natural sources of branched-chain alkanes, details the experimental protocols for their study, and presents quantitative data on their distribution and the biosynthetic pathways responsible for their production.

Primary Natural Sources of Branched-Chain Alkanes

Branched-chain alkanes are synthesized by a diverse array of organisms, including insects, plants, and various microorganisms. The structural diversity and abundance of these compounds vary significantly between and within these groups.

Insects: Cuticular Hydrocarbons

The insect cuticle is a primary and exceptionally rich source of branched-chain alkanes. These lipids, collectively known as cuticular hydrocarbons (CHCs), form a waxy layer on the epicuticle that is critical for preventing desiccation and protecting against pathogens.[1][2] Furthermore, the specific blend of CHCs serves as a complex chemical communication system, mediating behaviors such as mate recognition, nestmate identification in social insects, and species differentiation.[1][3][4]

The most common branched alkanes in insects are monomethylalkanes, dimethylalkanes, and occasionally trimethylalkanes, with chain lengths typically ranging from C21 to C49.[3][5] The position of the methyl branches can vary, leading to a vast array of isomers.

Plants: Epicuticular Waxes

The surfaces of plant leaves, stems, and fruits are coated with a layer of epicuticular wax, which serves as a protective barrier against water loss, UV radiation, and herbivory. While often dominated by long-chain n-alkanes, these waxes also contain branched-chain alkanes, primarily as iso-alkanes (2-methylalkanes) and anteiso-alkanes (3-methylalkanes).[5][6]

The distribution of these branched alkanes can be taxonomically significant. For instance, iso- and anteiso-alkanes with odd and even carbon number predominances, respectively, are found in significant quantities in certain plant families like the Lamiaceae (mint family).[6] Nicotiana tabacum (tobacco) is another plant known to produce substantial amounts of both iso- and anteiso-alkanes.[5]

Microorganisms: Bacteria, Cyanobacteria, and Algae

A diverse range of microorganisms are capable of synthesizing branched-chain alkanes.

-

Bacteria: Many bacterial species produce branched-chain fatty acids, which serve as precursors for the biosynthesis of branched-chain alkanes. These are particularly common in Gram-positive bacteria. The branched-chain fatty acids contribute to maintaining membrane fluidity. Some bacteria and archaea are also involved in the anaerobic degradation of hydrocarbons.[7][8][9]

-

Cyanobacteria: These photosynthetic bacteria are known producers of a variety of hydrocarbons, including both linear and methyl-branched alkanes.[1] Common branched alkanes found in cyanobacteria include 7- and 8-methylheptadecane.[1]

-

Algae: The green alga Botryococcus braunii is well-known for its high hydrocarbon content, which can include branched alkanes.[1] Other microalgae also have pathways to convert fatty acids into alkanes and alkenes, including branched variants.[10]

Marine Invertebrates

Marine organisms, particularly sponges and tunicates, are prolific producers of a vast array of secondary metabolites. While research has heavily focused on more polar and pharmacologically active compounds, there is evidence for the presence of branched-chain alkanes in these organisms, often as part of their complex lipid profiles.[11][12][13] These compounds may originate from the invertebrates themselves or from their symbiotic microorganisms.[14]

Quantitative Distribution of Branched-Chain Alkanes

The following tables summarize the quantitative data on the distribution of major branched-chain alkanes from various natural sources.

Table 1: Predominant Branched-Chain Alkanes in Selected Insect Species

| Insect Species | Order | Major Branched-Chain Alkanes | Relative Abundance (%) | Reference |

| Isophya zernovi (male) | Orthoptera | Monomethyl-branched alkanes | 17.2 | [15] |

| Isophya zernovi (female) | Orthoptera | Monomethyl-branched alkanes | 3.29 | [15] |

| Drosophila melanogaster | Diptera | 2-Methylalkanes (C23, C25) | Varies with strain | [4] |

| Various Ant Species | Hymenoptera | Monomethyl- and dimethylalkanes | Highly variable | [3] |

| Nebrioporus baeticus | Coleoptera | Long-chain branched alkanes | Higher than freshwater species | [16] |

Table 2: Distribution of iso- and anteiso-Alkanes in Selected Plant Species

| Plant Species | Family | Major Branched-Chain Alkanes | Concentration (µg/g dry weight) | Reference |

| Avicennia germinans (leaves) | Acanthaceae | iso- (C23-C35) & anteiso- (C14-C34) alkanes | up to 54.1 | [8] |

| Nicotiana tabacum | Solanaceae | iso- (C29-C33) & anteiso- (C30, C32) alkanes | - | [5] |

| Various Lamiaceae species | Lamiaceae | iso- (C25-C36) & anteiso- (C25-C36) alkanes | 1.9–23.2% & 0.9–23.8% of total alkanes | [6] |

Table 3: Branched-Chain Alkanes in Selected Microorganisms

| Microorganism | Type | Major Branched-Chain Alkanes | Notes | Reference |

| Various Cyanobacteria | Cyanobacteria | 7-Methylheptadecane, 8-Methylheptadecane | Ratio often 1:1 | [1] |

| Botryococcus braunii | Green Alga | Various branched alkanes | High overall hydrocarbon content | [1] |

| Bacillus subtilis | Bacterium | Precursors (branched-chain fatty acids) | - | [10] |

| Candidatus Syntrophoarchaeum | Archaeon | Involved in butane (B89635) degradation | Utilizes divergent MCRs | [9] |

Experimental Protocols

The extraction, purification, and analysis of branched-chain alkanes require specific methodologies to ensure accurate identification and quantification.

Extraction Techniques

The choice of extraction method depends on the source organism and the nature of the sample matrix.

-

Solvent Extraction (for Insect Cuticular Hydrocarbons): This is the most common method for extracting CHCs.

-

Protocol:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Add a known volume of a non-polar solvent, such as n-hexane or pentane (B18724) (typically 200-500 µL), to fully immerse the insect.

-

Agitate the vial for a short period (e.g., 5-10 minutes) to dissolve the cuticular lipids. Prolonged extraction times can lead to the extraction of internal lipids.

-

Carefully transfer the solvent extract to a clean vial, avoiding transfer of the insect.

-

The extract can be concentrated under a gentle stream of nitrogen before analysis.

-

-

-

Lipid Extraction from Microbial Biomass (Modified Bligh & Dyer):

-

Protocol:

-

Harvest microbial cells by centrifugation and lyophilize to obtain a dry cell pellet.

-

To a known weight of dried biomass, add a mixture of chloroform (B151607):methanol:water in a ratio of 1:2:0.8 (v/v/v).

-

Homogenize the mixture thoroughly (e.g., using a vortex mixer or sonicator).

-

Add an additional volume of chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8, which will induce phase separation.

-

Centrifuge to separate the layers. The lower chloroform layer contains the total lipid extract.

-

Carefully collect the chloroform layer and evaporate the solvent.[17][18][19]

-

-

-

Plant Epicuticular Wax Extraction:

-

Protocol:

-

Immerse a known weight of fresh or dried plant material (e.g., leaves) in a non-polar solvent such as hexane (B92381) or a mixture of dichloromethane:methanol (9:1 v/v).[20]

-

Perform the extraction for a short duration (e.g., 1-2 minutes) with gentle agitation to selectively remove the surface waxes.

-

Filter the extract to remove plant debris.

-

Evaporate the solvent to obtain the crude wax extract.

-

-

Purification and Fractionation

Crude extracts often contain a complex mixture of lipids. Further purification is necessary to isolate the branched-chain alkanes.

-

Solid-Phase Extraction (SPE): SPE is a versatile technique for fractionating lipid classes based on polarity.

-

Protocol (for Plant Wax):

-